Mupirocin (calcium hydrate)
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Overview
Description
Mupirocin (calcium hydrate) is an antibiotic produced by the bacterium Pseudomonas fluorescens. It is primarily used to treat skin infections caused by Staphylococcus aureus and Streptococcus pyogenes. Mupirocin works by inhibiting bacterial protein synthesis, making it effective against a broad spectrum of gram-positive bacteria and certain gram-negative bacteria .
Preparation Methods
Mupirocin (calcium hydrate) is prepared through a fermentation process using Pseudomonas fluorescens. The fermentation broth is clarified by filtration to remove biomass. The mupirocin is then adsorbed onto a hydrophobic adsorbent resin, exposed to a calcium-containing solution, washed to remove impurities, and eluted to obtain purified mupirocin calcium .
Chemical Reactions Analysis
Mupirocin (calcium hydrate) undergoes various chemical reactions, including:
Oxidation: Mupirocin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter the functional groups in mupirocin, affecting its antibacterial activity.
Substitution: Mupirocin can undergo substitution reactions, where functional groups are replaced by other groups, potentially modifying its properties
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mupirocin (calcium hydrate) has several scientific research applications:
Chemistry: It is used as a model compound to study antibiotic synthesis and degradation.
Biology: Researchers use mupirocin to study bacterial protein synthesis and resistance mechanisms.
Medicine: Mupirocin is widely used in clinical settings to treat skin infections and eradicate nasal carriage of methicillin-resistant Staphylococcus aureus (MRSA).
Industry: It is used in the pharmaceutical industry for the development of topical antibiotic formulations
Mechanism of Action
Mupirocin (calcium hydrate) exerts its antibacterial effects by specifically and reversibly binding to bacterial isoleucyl transfer-RNA synthetase. This enzyme is crucial for the incorporation of isoleucine into bacterial proteins. By inhibiting this enzyme, mupirocin disrupts protein synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Mupirocin (calcium hydrate) is unique due to its specific mechanism of action and broad-spectrum activity. Similar compounds include:
Bactroban (mupirocin): Another formulation of mupirocin used for similar indications.
Augmentin (amoxicillin/clavulanate): A combination antibiotic with a different mechanism of action, used for a broader range of infections.
Polyhexanide: An antimicrobial agent used as an alternative to mupirocin for MRSA decolonization
Mupirocin’s uniqueness lies in its ability to inhibit bacterial isoleucyl transfer-RNA synthetase, a target not shared by many other antibiotics, reducing the likelihood of cross-resistance with other antimicrobial agents .
Properties
Molecular Formula |
C52H90CaO20 |
---|---|
Molecular Weight |
1075.3 g/mol |
IUPAC Name |
calcium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate;dihydrate |
InChI |
InChI=1S/2C26H44O9.Ca.2H2O/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;;;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);;2*1H2/q;;+2;;/p-2 |
InChI Key |
DDHVILIIHBIMQU-UHFFFAOYSA-L |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] |
Origin of Product |
United States |
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